molecular formula C10H11N3O2 B13686886 6-Methoxyindole-3-carbohydrazide

6-Methoxyindole-3-carbohydrazide

Cat. No.: B13686886
M. Wt: 205.21 g/mol
InChI Key: OWBKWUGWBQCOSU-UHFFFAOYSA-N
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Description

6-Methoxyindole-3-carbohydrazide is a versatile chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. Its molecular structure, which incorporates both methoxy-indole and hydrazide functional groups, makes it a valuable precursor for constructing complex molecules with potential biological activity. Research into closely related indole-carbohydrazide compounds demonstrates their significant utility as building blocks for creating molecular hybrids. For instance, analogous compounds have been used to synthesize novel indole-isatin conjugates, which have shown promising in vitro antiproliferative activity against various human cancer cell lines, including lung, colon, and breast cancers . Furthermore, such indole-based hybrids synthesized from carbohydrazide intermediates have also been explored for their antimicrobial potential against a panel of Gram-positive bacteria and fungi . The reactivity of the hydrazide group allows for further functionalization, enabling researchers to develop libraries of compounds for drug discovery and development screening programs . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-methoxy-1H-indole-3-carbohydrazide

InChI

InChI=1S/C10H11N3O2/c1-15-6-2-3-7-8(10(14)13-11)5-12-9(7)4-6/h2-5,12H,11H2,1H3,(H,13,14)

InChI Key

OWBKWUGWBQCOSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(=O)NN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 6-Methoxyindole-3-carbohydrazide generally follows a two-step approach:

The methoxy group at the 6-position is introduced or retained during the indole synthesis, often using methoxy-substituted anilines or appropriate precursors.

Synthesis of Methoxy-Substituted Indole Core

Several classical and modified indole synthesis methods have been employed to obtain methoxy-activated indoles, including the Fischer, Bischler, and Hemetsberger methods. Among these, the modified Bischler indole synthesis is particularly effective for preparing methoxy-substituted indoles with substitution at the 3-position.

  • Modified Bischler Method : This involves the reaction of 3,5-dimethoxyaniline with halogenated ketones in the presence of an inorganic base such as sodium bicarbonate, followed by N-protection, cyclization in trifluoroacetic acid, and deprotection to afford 3-substituted 4,6-dimethoxyindoles. This method yields products with good regioselectivity and moderate to high yields (up to 79%).

  • One-Pot Cyclization Method : A streamlined approach involves direct cyclization of arylaminoketones with lithium bromide and sodium bicarbonate under reflux in 1-propanol, yielding 3-substituted 4,6-dimethoxyindoles in approximately 61% yield.

Conversion to Carbohydrazide Derivative

The key step in preparing 6-Methoxyindole-3-carbohydrazide is the transformation of the ester or acid intermediate into the carbohydrazide by reaction with hydrazine hydrate.

  • Ester to Carbohydrazide Conversion : For example, methyl 5-methoxyindole-2-carboxylate, a close analogue, is reacted with hydrazine hydrate in methanol under reflux for 3 hours to yield the corresponding indole-2-carbohydrazide with high yield (~90%). By analogy, the 6-methoxyindole-3-carboxylate ester can be similarly converted to the carbohydrazide.

  • Typical Reaction Conditions :

    • Solvent: Methanol
    • Reagent: Hydrazine hydrate (excess, e.g., 10 equivalents or more)
    • Temperature: Reflux (~65 °C for methanol)
    • Time: 3–5 hours
    • Workup: Cooling to ambient temperature, filtration of precipitated solid, drying to obtain pure carbohydrazide.

Alternative Synthetic Routes and Cyclization

  • Hydrazide Formation from Acid Chlorides or Anhydrides : In some protocols, the carboxylic acid derivative is first converted to an acid chloride or anhydride intermediate, which is then treated with hydrazine hydrate to form the carbohydrazide. This method can offer higher reactivity and yields but requires careful control of reaction conditions to avoid side reactions.

  • Microwave-Assisted Synthesis : Microwave irradiation has been employed to accelerate indole formation steps, such as in the synthesis of dimethoxyindoles, achieving high yields in shorter times (e.g., 5 hours microwave irradiation).

Comparative Data Table of Preparation Methods

Step Method Description Reagents and Conditions Yield (%) Notes
1 Modified Bischler Indole Synthesis 3,5-Dimethoxyaniline, halogenated ketones, NaHCO3, EtOH reflux, N-protection with Ac2O, cyclization in TFA, deprotection with KOH Up to 79% Produces 3-substituted 4,6-dimethoxyindoles with good regioselectivity
2 One-Pot Cyclization 3,5-Dimethoxyaniline, 2-chloroacetophenone, LiBr, NaHCO3, 1-propanol reflux overnight 61% Simpler, fewer steps, moderate yield
3 Ester to Carbohydrazide Conversion Methyl ester, hydrazine hydrate (excess), methanol reflux 3 h 90% High yield, straightforward purification
4 Acid Chloride to Carbohydrazide Acid chloride intermediate, hydrazine hydrate, inert solvent Variable Higher reactivity, requires careful handling
5 Microwave-Assisted Indole Formation ZnCl2, PCl5, microwave irradiation 5 h 79% Accelerated reaction time, good yield

Full Research Findings and Characterization

  • The carbohydrazide product is typically obtained as a white solid, with melting points consistent with literature values (e.g., 266–268 °C for 5-methoxyindole-2-carbohydrazide analogues).

  • Spectroscopic data confirm structure:

  • The imine double bond in related hydrazone derivatives has been confirmed to adopt the (Z)-configuration by single crystal X-ray analysis, supporting the stereochemical integrity of the carbohydrazide derivatives.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyindole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 6-Methoxyindole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Synthetic Complexity : Compounds like 6a require multi-step synthesis involving heterocyclic fusion (imidazo-thiazole), whereas simpler carbohydrazides (e.g., 2a ) are synthesized via condensation of hydrazides with aldehydes .
  • Yield and Purity : Hybrid structures (e.g., 6b ) achieve moderate yields (~78%), while hydrazones (e.g., 2a ) show higher reproducibility (~75% yield) under optimized conditions .

Physicochemical Properties

  • Solubility: Methoxy and carbohydrazide groups improve aqueous solubility compared to non-polar indole derivatives (e.g., 6-Bromoindole-3-carboxaldehyde) .
  • Thermal Stability : Higher melting points in hydrazones (e.g., 2a , 265–267°C) versus aldehydes (e.g., 5-Methoxyindole-3-carbaldehyde, 193–198°C) suggest stronger intermolecular interactions in the former .

Q & A

Q. What are the standard synthetic routes for preparing 6-Methoxyindole-3-carbohydrazide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves hydrazide formation from ester precursors. For example:

  • Step 1: Start with ethyl 6-methoxyindole-3-carboxylate. React with hydrazine hydrate in methanol under reflux (4–6 hours) to form the carbohydrazide intermediate .
  • Step 2: Monitor the reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase.
  • Intermediate Characterization: Confirm the structure via 1^1H NMR (e.g., disappearance of ester carbonyl signals at ~170 ppm in 13^{13}C NMR) and FT-IR (appearance of N–H stretches at ~3200–3350 cm1^{-1}) .

Q. How is the purity of 6-Methoxyindole-3-carbohydrazide validated in academic research?

Methodological Answer:

  • Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). Purity >98% is typically required for biological assays .
  • Spectroscopy: Validate via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 220.0984 for C10_{10}H10_{10}N2_2O2_2) .

Q. What storage conditions are recommended for 6-Methoxyindole-3-carbohydrazide?

Methodological Answer: Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis. Stability studies show decomposition >5% after 6 months at room temperature due to hydrazide group reactivity .

Advanced Research Questions

Q. How can researchers optimize the yield of 6-Methoxyindole-3-carbohydrazide in large-scale synthesis?

Methodological Answer:

  • Reaction Optimization: Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., over-hydrolysis) .
  • Solvent Selection: Replace methanol with ethanol to improve solubility of intermediates.
  • Catalysis: Add catalytic acetic acid (1–2 mol%) to accelerate hydrazide formation .
  • Yield Improvement: Scale-up trials show yields increase from 65% (lab-scale) to 82% (pilot-scale) under optimized conditions .

Q. How do substituents on the indole ring influence the reactivity of 6-Methoxyindole-3-carbohydrazide?

Methodological Answer:

  • Electronic Effects: The methoxy group at C6 enhances electron density at C3, increasing nucleophilicity of the carbohydrazide group. This facilitates Schiff base formation with aldehydes .
  • Steric Effects: Bulky substituents at C2/C4 reduce reaction rates in coupling reactions (e.g., with aryl boronic acids) by ~30% compared to unsubstituted analogs .
  • Experimental Validation: Compare kinetics using UV-Vis spectroscopy to track reaction rates in Suzuki-Miyaura cross-coupling reactions .

Q. How can contradictory biological activity data for 6-Methoxyindole-3-carbohydrazide derivatives be resolved?

Methodological Answer:

  • Dose-Response Analysis: Re-evaluate IC50_{50} values across a wider concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
  • Structural Confirmation: Verify derivative structures via X-ray crystallography to rule out polymorphic or tautomeric forms .
  • Mechanistic Studies: Use molecular docking to assess binding affinity variations across protein targets (e.g., COX-2 vs. EGFR kinases) .

Q. What analytical techniques are recommended for studying degradation products of 6-Methoxyindole-3-carbohydrazide?

Methodological Answer:

  • LC-MS/MS: Identify hydrolyzed products (e.g., 6-methoxyindole-3-carboxylic acid) using a Q-TOF mass spectrometer in positive ion mode .
  • Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation pathways via kinetic modeling .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for 6-Methoxyindole-3-carbohydrazide?

Methodological Answer:

  • Purification: Recrystallize the compound from ethanol/water (9:1) to remove residual solvents, which may depress melting points .
  • DSC Validation: Use differential scanning calorimetry (DSC) to confirm the sharp melting endotherm at 199–201°C, consistent with high-purity samples .

Q. Why do biological assays show variable antimicrobial activity for 6-Methoxyindole-3-carbohydrazide derivatives?

Methodological Answer:

  • Strain-Specificity: Test against Gram-negative (e.g., E. coli) vs. Gram-positive (e.g., S. aureus) bacteria, as efflux pump efficiency varies .
  • Biofilm Inhibition: Assess activity in biofilm vs. planktonic cultures; derivatives may target biofilm matrix components (e.g., polysaccharides) .

Experimental Design Considerations

Q. How to design a structure-activity relationship (SAR) study for 6-Methoxyindole-3-carbohydrazide analogs?

Methodological Answer:

  • Variable Substituents: Synthesize derivatives with modifications at C5 (halogens), C3 (alkyl/aryl hydrazides), and the methoxy group (replace with ethoxy/OH) .
  • Assay Selection: Prioritize enzymatic assays (e.g., acetylcholinesterase inhibition) and cell-based viability tests (MTT assay) to correlate structural changes with activity .

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